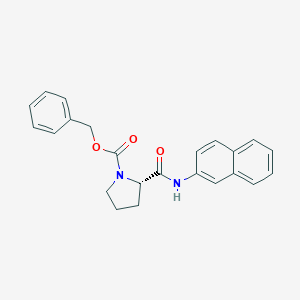

Z-L-proline beta-naphthylamide

Description

Historical Context and Significance as an Enzyme Substrate

The development of synthetic enzyme substrates has been pivotal for the study of enzymes, providing robust and simple methods for detecting and quantifying their activity. biosynth.com These synthetic molecules are designed to mimic natural substrates while generating an easily detectable signal—such as color, fluorescence, or light—upon enzymatic action. biosynth.com Z-L-proline beta-naphthylamide belongs to a class of tools known as chromogenic substrates. ebi.ac.uk These compounds are specifically engineered to produce a visible color change when they undergo a biochemical reaction, offering a direct way to visualize an enzyme's presence or activity. scbt.com

The fundamental principle of a chromogenic substrate involves an enzyme cleaving a specific bond within the synthetic molecule, which liberates a colorless fragment known as a chromogen. This chromogen, in the case of this compound, is beta-naphthylamine. thermofisher.com The released beta-naphthylamine can then be reacted with a coupling agent, such as p-dimethylaminocinnamaldehyde, to form a distinctly colored product (e.g., a red complex). thermofisher.com This colorimetric change allows for both qualitative detection and quantitative analysis through spectrophotometry. mdpi.com The use of such substrates became widespread as they provided a straightforward and effective means to study enzymatic pathways, enzyme inhibition, and kinetics without the need for complex labeling techniques. scbt.com The specific application of proline-naphthylamide substrates for detecting aminopeptidase (B13392206) activity dates back to research in the 1960s, which identified enzymes capable of liberating naphthylamine from glycyl-proline-2-naphthylamide. dcu.ie

Role in Proteomics and Enzymology Research

In the fields of proteomics and enzymology, this compound serves as a crucial analytical reagent. scbt.comcalpaclab.com Its primary function is as a substrate for the detection and characterization of proteases, also known as peptidases, which are enzymes that catalyze the breakdown of proteins. nih.gov Specifically, it is used to assay for enzymes that cleave the peptide bond at the carboxyl side of a proline residue.

This substrate is particularly useful for studying proline-specific peptidases, a diverse group of enzymes found in all forms of life. nih.govencyclopedia.pub These include various classes of aminopeptidases, which remove N-terminal amino acids from proteins, and more specialized enzymes like post-proline cleaving enzymes (PPCEs). nih.govgoogle.com The specificity of this compound allows researchers to isolate and measure the activity of these particular enzymes within complex biological samples like cell extracts or purified preparations. thermofisher.com

The enzymatic hydrolysis of this compound releases beta-naphthylamine, the detection of which forms the basis of the assay. thermofisher.com By measuring the rate of its release, researchers can determine the kinetic parameters of the enzyme, such as the reaction velocity and the Michaelis-Menten constant (KM), providing insight into the enzyme's efficiency and substrate affinity. nrel.gov

| Enzyme Class | Specific Enzyme Example | Research Context |

| Aminopeptidases | L-proline aminopeptidase | Detection and identification of microbial species like C. albicans and C. difficile. thermofisher.com |

| Dipeptidyl Peptidases | Dipeptidyl Peptidase IV (DPP IV) | Characterization of enzyme activity and substrate specificity. dcu.ie |

| Post-Proline Cleaving Enzymes (PPCEs) | Prolyl Oligopeptidase (POP) | Studying substrate preferences and the role of these enzymes in various biological processes. nih.govencyclopedia.pub |

| Tripeptidyl Aminopeptidases | Tripeptidyl aminopeptidase (Tap/Ssp) | Identification and characterization of novel proteases from organisms like Streptomyces. google.com |

Overview of Research Trajectories and Academic Applications

The application of this compound and its analogs has followed several key research trajectories, primarily leveraging its utility as a specific chromogenic substrate.

One major application is in clinical microbiology and diagnostics. Test kits utilizing L-proline-β-naphthylamide are employed for the rapid identification of specific microorganisms. thermofisher.com For instance, the detection of L-proline aminopeptidase activity is a key biochemical test for identifying the yeast Candida albicans and the bacterium Clostridium difficile, a significant cause of antibiotic-associated diarrhea. thermofisher.com The test provides a quick, colorimetric result that aids in the differentiation of these pathogens from other microbes. thermofisher.com

In fundamental enzymology, the compound is used to explore the substrate specificity of newly discovered or engineered proteases. nih.gov By testing an enzyme's ability to hydrolyze this compound alongside a panel of other synthetic substrates, researchers can map its functional preferences. This is critical for understanding the enzyme's biological role and for classifying it within the vast landscape of proteases. nih.govencyclopedia.pub For example, studies on dipeptidyl peptidase II have used various naphthylamide-derived substrates to compare substrate preferences and elucidate kinetic properties. researchgate.net

Furthermore, this compound is a tool in proteomics for screening and characterizing proteases from diverse biological sources, including microbes, plants, and animals. nih.govgoogle.com This has been instrumental in identifying novel enzymes with potential applications in biotechnology and therapeutics. nih.gov

| Research Area | Application of this compound | Key Findings |

| Microbial Identification | Used in kits to detect L-proline aminopeptidase activity. thermofisher.com | Enables rapid, presumptive identification of Candida albicans and Clostridium difficile. thermofisher.com |

| Enzyme Characterization | Serves as a substrate to determine the kinetic parameters and pH optima of proline-specific peptidases. researchgate.net | Revealed that enzymes like human dipeptidyl peptidase II have distinct substrate preferences and optimal activity at acidic pH. researchgate.net |

| Protease Discovery | Screening of novel proteases from various organisms. google.com | Led to the identification and characterization of previously unknown proteases, such as tripeptidyl aminopeptidases from Streptomyces. google.com |

| Inhibitor Screening | Used in competitive assays to find inhibitors of specific proteases. | The hydrolysis of the substrate can be monitored to assess the efficacy of potential inhibitory compounds. |

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-(naphthalen-2-ylcarbamoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c26-22(24-20-13-12-18-9-4-5-10-19(18)15-20)21-11-6-14-25(21)23(27)28-16-17-7-2-1-3-8-17/h1-5,7-10,12-13,15,21H,6,11,14,16H2,(H,24,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQYOPCQZVPOCL-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435802 | |

| Record name | Z-L-proline beta-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86925-99-7 | |

| Record name | Z-L-proline beta-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-L-proline β-naphthylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Proline Naphthylamides

Strategies for Z-L-Proline Beta-Naphthylamide Synthesis

The creation of this compound involves the formation of an amide bond between the carboxylic acid of N-benzyloxycarbonyl-L-proline (Z-L-proline) and the amine group of 2-naphthylamine (B18577) (also known as beta-naphthylamine). This is a standard peptide coupling reaction, which can be achieved through several solution-phase methodologies.

Solution-Phase Peptide Coupling Approaches

Solution-phase synthesis is the standard method for preparing this compound. This approach involves activating the carboxylic acid group of Z-L-proline to facilitate its reaction with the weakly nucleophilic 2-naphthylamine. The primary strategies for this activation include the formation of an acid chloride, the use of mixed anhydrides, or the application of dedicated coupling reagents.

Acid Chloride Method : A robust method for amide bond formation is the conversion of the carboxylic acid to a more reactive acid chloride. N-benzyloxycarbonyl-L-proline can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form N-benzyloxycarbonyl-L-prolyl chloride. google.com This highly reactive intermediate is then treated with 2-naphthylamine, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, to yield the final amide product. google.com

Mixed Anhydride (B1165640) Method : Another common strategy is the mixed anhydride method. Here, Z-L-proline is reacted with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine or triethylamine. prepchem.com This reaction forms a mixed anhydride intermediate, which is then reacted in situ with 2-naphthylamine to form the desired this compound. prepchem.com

Carbodiimide Coupling : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), can be employed. These reagents activate the carboxylic acid, allowing for direct coupling with the amine.

A general reaction scheme for the coupling of Z-L-proline and 2-naphthylamine is depicted below:

Image Caption: General reaction scheme illustrating the coupling of Z-L-proline with 2-naphthylamine using a generic coupling agent to form this compound.

Optimization of Synthesis for Research Scale

For research applications, the synthesis of this compound must be efficient and yield a product of high purity. Optimization focuses on several key parameters:

Reagent Selection : The choice of coupling reagent and base is critical. For instance, while the acid chloride method is effective, it can be harsh. Modern coupling reagents like HATU or HBTU may offer higher yields and fewer side reactions, though at a greater cost. wordpress.com

Reaction Conditions : Temperature control is vital. Activation steps are often performed at low temperatures (e.g., 0°C to -20°C) to minimize side reactions and racemization of the proline stereocenter. prepchem.com The reaction time can also be optimized to ensure complete conversion without product degradation.

Purification : Chromatography-free synthesis is a major goal for scalability and efficiency. nih.gov Optimization of the work-up procedure, including solvent extractions with acidic and basic aqueous solutions, can remove unreacted starting materials and byproducts. prepchem.com Crystallization is the final and most effective purification step, often from a solvent system like ethyl acetate/petroleum ether, to yield the pure product. prepchem.com

A scalable synthesis for a related dipeptide naphthylamide, Phenylalanine Arginine β-Naphthylamide (PAβN), was successfully developed without the need for chromatography, highlighting the feasibility of such optimizations. nih.govscbt.com

Synthesis of Related Proline and Amino Acid Naphthylamide Derivatives

The synthetic principles applied to this compound are broadly applicable to a wide range of other amino acid naphthylamides. These derivatives are important as chromogenic or fluorogenic substrates for various enzymes.

| Derivative Name | Starting Amino Acid | Naphthylamine Moiety | Key Features/Applications |

| L-Proline beta-naphthylamide | L-Proline | 2-Naphthylamine | Substrate for L-proline aminopeptidase (B13392206). thermofisher.com |

| L-Tyrosine beta-naphthylamide | L-Tyrosine | 2-Naphthylamine | Tyrosine derivative for enzyme studies. |

| L-Histidine beta-naphthylamide | L-Histidine | 2-Naphthylamine | Histidine derivative for enzyme studies. |

| L-Proline 4-methoxy-beta-naphthylamide | L-Proline | 4-Methoxy-2-naphthylamine | Used in the preparation of anti-tumor compounds. medchemexpress.com |

| Phenylalanine Arginine β-Naphthylamide (PAβN) | Phenylalanine, Arginine | 2-Naphthylamine | A dipeptide efflux pump inhibitor. nih.govscbt.com |

The synthesis of these compounds generally follows the same peptide coupling protocols. For dipeptides like PAβN, the synthesis is sequential, coupling the first amino acid to the naphthylamine before deprotecting it and coupling the second amino acid. nih.gov The reactivity of the amino acid side chain must be considered, often requiring protection during the coupling reactions.

Functionalization and Structural Modifications for Enhanced Research Utility

Modifying the core structure of proline naphthylamides can significantly enhance their utility by altering their physical properties or introducing new functionalities.

Proline Ring Modification : The proline ring itself can be modified prior to coupling. For example, introducing substituents like hydroxyl groups (to create hydroxyproline (B1673980) derivatives) or fluorine atoms can alter the conformational preferences and electronic properties of the molecule. medchemexpress.com These changes can impact enzyme recognition and binding affinity.

Naphthylamine Moiety Modification : The naphthylamine ring system can be functionalized to tune the spectroscopic properties of the molecule. Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups can shift the fluorescence emission or absorption maxima of the naphthylamine reporter group. For instance, L-Proline 4-methoxy-β-naphthylamide is used in pharmaceutical research, where the methoxy (B1213986) group enhances solubility and stability. chemimpex.com A synthesis of N-benzyloxycarbonyl-L-proline 4-phenylazo-1-naphthylamide demonstrates the attachment of a larger chromophoric group to the naphthylamine ring. prepchem.com

Cleavable Linkers and Reporter Tags : For advanced applications, the naphthylamide can be further modified to include cleavable linkers or other reporter tags like biotin (B1667282) for affinity purification or fluorescent dyes for imaging. These modifications expand the use of proline naphthylamides from simple enzyme substrates to versatile chemical biology tools.

These functionalization strategies allow for the rational design of proline naphthylamide derivatives with tailored properties for specific research questions, from studying enzyme kinetics to developing novel diagnostic assays.

Enzymatic Hydrolysis and Interaction Studies of Z L Proline Beta Naphthylamide

Substrate Specificity of Aminopeptidases Towards Z-L-Proline Beta-Naphthylamide

This compound is frequently employed to identify and characterize enzymes that cleave proline from the N-terminus of peptides.

Proline aminopeptidases (PAPs) and iminopeptidases are enzymes that specifically hydrolyze the N-terminal proline residue from peptides. mdpi.com this compound serves as a key substrate for the detection and characterization of these enzymes. For instance, L-proline aminopeptidase (B13392206) activity is a recognized marker for the bacterium Clostridium difficile and the yeast Candida albicans. thermofisher.com A qualitative test using a disk impregnated with L-proline-β-naphthylamide allows for the rapid identification of these microorganisms. thermofisher.com Hydrolysis of the substrate by the enzyme releases β-naphthylamine, which then reacts with p-dimethylaminocinnamaldehyde to produce a red color, indicating a positive result. thermofisher.com

Studies on various organisms have utilized this substrate to characterize their proline-specific peptidases. In cabbage leaves, a proline iminopeptidase was identified and purified, showing optimal activity at a pH between 8.0 and 8.5. znaturforsch.com Similarly, research on lactobacilli has demonstrated that specific strains of L. helveticus exhibit proline-aminopeptidase activity when tested with L-pro-βNA. bas.bg The enzyme L-proline amide hydrolase from Pseudomonas syringae (PsyPAH), which belongs to the S33 family of serine peptidases along with prolyl aminopeptidases, has also been characterized. mdpi.com This enzyme displays optimal activity at pH 7.0 and 35 °C. mdpi.com Furthermore, post-proline cleaving enzymes (PPCEs), which hydrolyze peptide bonds at the carboxyl-terminal of proline residues, have been identified in various sources, including carrots, with activity demonstrated using Z-Gly-Pro-β-naphthylamide. preprints.orgsemanticscholar.org

The specificity of aminopeptidases is often evaluated by comparing their hydrolytic activity towards a range of amino acid and peptide naphthylamide substrates. This compound is a crucial component in these comparative analyses.

For example, studies on bovine brain aminopeptidases revealed that β-naphthylamides, in general, were hydrolyzed more readily than p-nitroanilides and peptides. nih.gov In the case of human dipeptidyl peptidase II (DPPII), the enzyme showed a preference for chromogenic p-nitroanilide (pNA) substrates over fluorogenic 4-methoxy-2-naphthylamide (4Me2NA) substrates. researchgate.net DPPII was particularly efficient at hydrolyzing synthetic substrates with proline at the P1 position and lysine (B10760008) at the P2 position. researchgate.net

An arylamidase from Pseudomonas aeruginosa was found to hydrolyze various basic and neutral N-terminal amino acid residues from amino-β-naphthylamides and dipeptide-β-naphthylamides. nih.gov The enzyme exhibited the lowest Km values for substrates with large, unbranched side chains on the N-terminal amino acid. nih.gov In contrast, some enzymes show very specific activity. For instance, all strains of Clostridium difficile tested in one study reacted with proline-β-naphthylamide, but showed variable reactions with other substrates like phenylalanine-β-naphthylamide and pyrrolidonyl-β-naphthylamide. anaerobesystems.com

The table below presents a comparative view of substrate specificity for different enzymes.

| Enzyme Source | Preferred Substrate(s) | Less Preferred/Not Hydrolyzed Substrate(s) |

| Bovine Brain Aminopeptidases | β-Naphthylamides | p-Nitroanilides, Peptides nih.gov |

| Human Dipeptidyl Peptidase II (DPPII) | Lys-Pro-pNA, Ala-Pro-pNA | 4-methoxy-2-naphthylamide substrates researchgate.net |

| Pseudomonas aeruginosa Arylamidase | Substrates with large, unbranched N-terminal amino acid side chains | Substrates with branched side chains nih.gov |

| Lactobacillus helveticus | L-pro-βNA | L-arg-βNA (strain-dependent) bas.bg |

| Cabbage Proline Iminopeptidase | L-proline-p-nitroanilide | Ala-p-NA, Lys-p-NA (by purified aminopeptidase) znaturforsch.com |

This compound is primarily a substrate for proline-specific aminopeptidases, but it can also be hydrolyzed by other proteolytic enzymes, including serine hydrolases. Post-proline dipeptidyl aminopeptidase, for example, is classified as a serine protease and shows exopeptidase activity, cleaving the bond at the carboxyl side of proline residues. researchgate.net This enzyme can hydrolyze substrates like Gly-Pro-β-naphthylamide. researchgate.net

L-proline amide hydrolase (PAH) from Pseudomonas syringae is another member of the serine peptidase S33 family that hydrolyzes L-proline amide and other L-amino acid amides. mdpi.com This highlights that enzymes beyond the typical aminopeptidases can interact with and hydrolyze proline-containing substrates. The broad family of post-proline cleaving enzymes (PPCEs) includes members from the serine peptidase family S9, as well as metalloprotease families. preprints.orgsemanticscholar.org

Comparative Analysis with Other Amino Acid and Peptide Naphthylamide Substrates

Enzyme Kinetics and Catalytic Mechanisms

Kinetic studies involving this compound provide valuable insights into the catalytic efficiency and mechanisms of enzymes.

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are fundamental parameters that describe the affinity of an enzyme for its substrate and its turnover rate, respectively. The ratio kcat/Km represents the catalytic efficiency of the enzyme.

For human dipeptidyl peptidase II (DPPII), detailed kinetic analyses have been performed. The enzyme was found to be highly efficient towards synthetic substrates containing proline at the P1 position. researchgate.net For the substrate Lys-Pro-pNA, the kcat/Km value was determined to be 4.1 x 106 s-1M-1, and for Ala-Pro-pNA, it was 2.6 x 106 s-1M-1. researchgate.net

The table below summarizes kinetic parameters for the hydrolysis of various substrates by different enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |

| Human Dipeptidyl Peptidase II | Lys-Pro-pNA | - | - | 4.1 x 10⁶ researchgate.net |

| Human Dipeptidyl Peptidase II | Ala-Pro-pNA | - | - | 2.6 x 10⁶ researchgate.net |

| Human Dipeptidyl Peptidase II | Lys-Ala-pNA | - | - | 0.4 x 10⁶ researchgate.net |

| E. coli Aminopeptidase N (in the presence of Arg-Naph) | PAβN | 3.2 ± 0.3 | 0.046 ± 0.003 (nmol/mg/s) | - |

| E. coli Aminopeptidase N (in the presence of Ala-Naph) | PAβN | 2.6 ± 1.3 | 0.032 ± 0.008 (nmol/mg/s) | - |

| E. coli Aminopeptidase N (in the presence of Phe-Naph) | PAβN | 10.8 ± 4.1 | 0.020 ± 0.004 (nmol/mg/s) | - |

Note: The kcat values for E. coli Aminopeptidase N are presented in nmol/mg/s as reported in the source. pnas.org

The activity of enzymes is highly dependent on the pH of the surrounding environment, as it affects the ionization state of amino acid residues in the active site and the substrate itself. Determining the optimal pH is crucial for understanding the enzyme's catalytic mechanism and its physiological role.

The pH optima for enzymes that hydrolyze this compound and related substrates vary. For instance, post-proline dipeptidyl aminopeptidase and post-proline cleaving enzyme both exhibit an identical pH optimum of 7.8. researchgate.net However, the dipeptidyl aminopeptidase shows stability over a much broader pH range (3.5 to 10.0). researchgate.net

An aminopeptidase from cabbage leaves has a maximal activity at pH 7.5, while the purified proline iminopeptidase from the same source is most active between pH 8.0 and 8.5. znaturforsch.com The L-proline amide hydrolase from Pseudomonas syringae shows optimal activity at pH 7.0. mdpi.com In contrast, human dipeptidyl peptidase II (DPPII) has an acidic pH optimum, with pH profiles of both kcat and kcat/Km confirming this. researchgate.net

The following table outlines the optimal pH for various enzymes that act on proline-containing substrates.

| Enzyme | Source | Optimal pH |

| Post-proline dipeptidyl aminopeptidase | Lamb Kidney | 7.8 researchgate.net |

| Post-proline cleaving enzyme | Lamb Kidney | 7.8 researchgate.net |

| Aminopeptidase | Cabbage Leaves | 7.5 znaturforsch.com |

| Proline Iminopeptidase | Cabbage Leaves | 8.0 - 8.5 znaturforsch.com |

| L-proline amide hydrolase (PsyPAH) | Pseudomonas syringae | 7.0 mdpi.com |

| Human Dipeptidyl Peptidase II (DPPII) | Human Seminal Plasma | Acidic researchgate.net |

| Prolyl Endopeptidase (PEP) | Carrot | 7.3 preprints.org |

Mechanistic Insights into Substrate Binding and Catalysis

The binding and catalytic mechanisms of enzymes that hydrolyze this compound are intricate processes involving specific amino acid residues within the enzyme's active site. Studies on various prolyl aminopeptidases and related enzymes have revealed key features of this interaction.

For instance, in prolyl aminopeptidase from Serratia marcescens, the recognition of the proline residue is a critical first step. This recognition is achieved through a combination of electrostatic interactions and the insertion of the proline ring into a hydrophobic pocket within the enzyme's active site. nih.gov Specifically, four electrostatic interactions have been identified between the enzyme and the amino group of the proline inhibitor. nih.gov The hydrophobic pocket is formed by several residues, including Phe139, Leu141, Leu146, Tyr149, Tyr150, and Phe236. nih.gov The importance of these residues has been confirmed through site-directed mutagenesis, which demonstrated that alterations to these amino acids significantly impact the enzyme's ability to bind and hydrolyze proline-containing substrates. nih.gov

The catalytic mechanism often involves a catalytic triad (B1167595) of amino acids, typically serine, histidine, and aspartate, which is a common feature of many hydrolases. acs.org In the case of a prolyl endopeptidase-like enzyme, the active site residues are located at Ser203, His448, and Asp97. acs.org The hydrolysis of the peptide bond in substrates like this compound is initiated by the nucleophilic attack of the serine residue on the carbonyl carbon of the substrate's scissile bond.

Furthermore, the structure of the substrate itself influences its binding and the subsequent catalytic rate. The Z (benzyloxycarbonyl) group and the beta-naphthylamide moiety of the substrate play roles in positioning the molecule correctly within the active site for efficient hydrolysis. The interaction of these groups with the enzyme can affect the Michaelis-Menten kinetics of the reaction.

Enzymatic Inhibition Studies

The investigation of inhibitors is fundamental to understanding enzyme mechanisms and for developing potential therapeutic agents. This compound is frequently used as a substrate in assays to identify and characterize inhibitors of proline-specific peptidases.

Identification and Characterization of Specific Inhibitors

A variety of compounds have been identified as inhibitors of enzymes that hydrolyze this compound. These inhibitors can be broadly categorized based on their chemical nature and mechanism of action.

Proline Analogues: Modifications to the proline ring have yielded potent inhibitors. For example, 4-methylene-L-proline has been shown to be a mechanism-based inactivator of proline dehydrogenase. nih.gov Other analogues, such as E- and Z-4-fluoromethylene-L-proline and cis and trans-5-ethynyl-D,L-proline, were found to be neither substrates nor inactivators of this particular enzyme. nih.gov

Peptide-based Inhibitors: Synthetic peptides and their derivatives are a significant class of inhibitors. For example, Z-Pro-prolinal is a known specific inhibitor of prolyl endopeptidase. tandfonline.com

Chemical Reagents: General protease inhibitors have also been tested for their effects on proline-hydrolyzing enzymes. These include:

Serine Protease Inhibitors: Diisopropylfluorophosphate (DFP) has been shown to be a strong inhibitor of some prolylcarboxypeptidases, while phenylmethylsulfonyl fluoride (B91410) (PMSF) can also exhibit inhibitory effects. tandfonline.comcambridge.org

Cysteine Protease Inhibitors: Iodoacetate and p-chloromercuribenzoic acid (PCMB) have been found to markedly reduce the activity of certain prolyl aminopeptidases. nih.gov

Metallo-protease Inhibitors: Metal-chelating agents like EDTA and 1,10-phenanthroline (B135089) can inhibit metallo-aminopeptidases. znaturforsch.comoup.com

Other Inhibitors: Bestatin and puromycin (B1679871) are other known inhibitors of certain aminopeptidases. nih.govoup.com

Inhibitors of Proline-Hydrolyzing Enzymes

| Inhibitor | Enzyme Target (Example) | Inhibition Effect | Reference |

|---|---|---|---|

| Diisopropylfluorophosphate (DFP) | Prolylcarboxypeptidase | Strong inhibition | tandfonline.com |

| Iodoacetate | Prolyl aminopeptidase | Marked reduction in activity | nih.gov |

| p-Chloromercuribenzoic acid (PCMB) | Prolyl aminopeptidase | Marked reduction in activity | nih.govznaturforsch.com |

| 1,10-Phenanthroline | Post-proline dipeptidyl aminopeptidase | Modest inhibition | cambridge.org |

| Bestatin | Aminopeptidase | Inhibition | oup.com |

| Puromycin | Aminopeptidase | Inhibition | oup.com |

| 4-methylene-L-proline | Proline dehydrogenase | Mechanism-based inactivation | nih.gov |

Elucidation of Inhibition Mechanisms

The mechanisms by which these inhibitors function vary. Mechanism-based inhibitors, like 4-methylene-L-proline, are converted by the enzyme's catalytic machinery into a reactive species that then irreversibly inactivates the enzyme. nih.gov Competitive inhibitors, on the other hand, bind to the active site and prevent the substrate from binding. The crystal structure of a prolyl aminopeptidase in complex with a novel inhibitor, Pro-TBODA, revealed that the inhibitor occupies the active site, forming electrostatic interactions and fitting into the hydrophobic pocket, thereby preventing substrate access. nih.gov

Non-competitive and uncompetitive inhibition mechanisms are also possible, where the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency or its affinity for the substrate. The type of inhibition can often be determined through kinetic studies by analyzing how the inhibitor affects the enzyme's Vmax and Km values.

Enzyme Purification and Characterization Utilizing this compound

This compound is an essential tool for monitoring enzyme activity during the purification and subsequent characterization of proline-hydrolyzing enzymes.

Purification Strategies for Proline-Hydrolyzing Enzymes

The purification of proline-hydrolyzing enzymes from various sources, such as microbial cells or animal tissues, typically involves a multi-step process. nih.govoup.com A common strategy includes initial fractionation of the cell extract using methods like protamine sulfate (B86663) and ammonium (B1175870) sulfate precipitation. nih.gov This is followed by a series of column chromatography steps to separate the enzyme of interest from other proteins.

Commonly used chromatography techniques include:

Gel Filtration Chromatography: This separates proteins based on their size (molecular weight). nih.govznaturforsch.com

Ion-Exchange Chromatography: This technique separates proteins based on their net charge. nih.gov

Affinity Chromatography: This highly specific method utilizes a ligand that binds specifically to the target enzyme. For example, poly(L-proline) linked to a solid support can be used to purify prolyl hydroxylase. nih.gov

Throughout the purification process, fractions are assayed for their ability to hydrolyze this compound to track the enzyme's presence and calculate the purification fold and yield.

Biochemical Characterization of Purified Enzymes (e.g., molecular weight, subunit composition, glycoprotein (B1211001) nature)

Once a proline-hydrolyzing enzyme is purified, its biochemical properties are characterized to understand its structure and function.

Molecular Weight: The molecular weight of the native enzyme is often determined by gel filtration chromatography. nih.govznaturforsch.com The molecular weight of the enzyme under denaturing conditions, which reveals the size of its subunits, is typically determined by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). znaturforsch.com

Subunit Composition: By comparing the molecular weight of the native enzyme with the molecular weight of its subunits determined by SDS-PAGE, the number of subunits in the enzyme complex can be deduced. For example, a proline iminopeptidase with a native molecular weight of approximately 206,000 Da was found to be composed of subunits of 50 kDa and 70 kDa. znaturforsch.com

Glycoprotein Nature: The presence of carbohydrate moieties attached to the enzyme can be investigated using various techniques, though this is not as commonly reported for all proline-hydrolyzing enzymes.

Biochemical Properties of Selected Proline-Hydrolyzing Enzymes

| Enzyme | Source | Native Molecular Weight (kDa) | Subunit Molecular Weight (kDa) | Reference |

|---|---|---|---|---|

| Prolyl Aminopeptidase | Debaryomyces hansenii | ~370 | Not specified | nih.gov |

| Proline Iminopeptidase | Cabbage leaves | ~206 | 50 and 70 | znaturforsch.com |

| Post-proline dipeptidyl aminopeptidase | Streptococcus cremoris AM2 | 117 | Not specified | cambridge.org |

| Prolyl-dipeptidyl aminopeptidase | Lactobacillus | 72 | Not specified | asm.org |

| Aminopeptidase | Porcine Liver | ~96 | Not specified | oup.com |

Methodological Advancements in Enzyme Assays and Detection

Spectrophotometric and Fluorometric Assay Development

The cleavage of the amide bond in Z-L-proline β-naphthylamide by a specific enzyme, such as prolyl aminopeptidase (B13392206), releases the molecule β-naphthylamine. The development of assays has centered on the sensitive detection of this released product through its inherent fluorescence or its conversion into a colored compound.

The detection of β-naphthylamine can be achieved through two primary analytical techniques: fluorometry and spectrophotometry.

Fluorometric Detection: This method leverages the intrinsic fluorescent properties of β-naphthylamine. When the amide bond of the substrate is hydrolyzed, the liberated β-naphthylamine can be detected by measuring its fluorescence. The optimal excitation wavelength for β-naphthylamine is typically in the range of 320-340 nm, which results in a fluorescence emission peak between 410 nm and 420 nm. bachem.comnih.gov An excitation wavelength of 340 nm is often preferred as it provides increased sensitivity and is less affected by the presence of proteins or the unhydrolyzed substrate, which can diminish the fluorescence intensity when excited at lower wavelengths like 280 nm. oup.com Fluorometric assays are noted for their high sensitivity, capable of detecting enzyme concentrations as low as 1 ng/ml. nih.gov

Spectrophotometric (Colorimetric) Detection: Unlike fluorometry, photometric detection requires a secondary chemical reaction to produce a measurable color change. bachem.com The released β-naphthylamine is coupled with a diazonium salt or another chromogenic reagent to form a colored azo dye. sciforum.net A common reagent used for this purpose is p-dimethylaminocinnamaldehyde. thermofisher.com In the presence of this reagent, β-naphthylamine forms a red-colored complex that can be quantified by measuring its absorbance at a specific wavelength. thermofisher.com For instance, the diazonium salt of beta-naphthylamine can be coupled to other compounds to produce a bright red-orange dye with a maximum absorption wavelength of around 487 nm. sciforum.net This method forms the basis for many qualitative rapid tests and can be adapted for quantitative analysis.

| Detection Method | Principle | Excitation (nm) | Emission (nm) | Key Features |

| Fluorometry | Measures the intrinsic fluorescence of released β-naphthylamine. | 320-340 bachem.comnih.gov | 410-420 bachem.com | High sensitivity; avoids coupling steps. nih.gov |

| Spectrophotometry | β-naphthylamine is coupled with a reagent to form a colored dye. bachem.comsciforum.net | N/A (Visible Light) | N/A (Absorbance) | Suitable for rapid qualitative tests; visual color change. thermofisher.com |

The principles of fluorometric and spectrophotometric detection have been adapted for high-throughput screening (HTS) applications, particularly in drug discovery and enzyme inhibitor screening. These methodologies allow for the rapid testing of thousands of compounds.

Fluorometric assays are particularly well-suited for HTS due to their high sensitivity and compatibility with microplate formats. nih.gov Assays are performed in multi-well microplates, and measurements are taken with specialized readers capable of automated injection and fluorescence detection. nih.gov The direct relationship between enzyme concentration and the fluorescence produced allows for robust and linear quantification across a wide range of concentrations. nih.gov

Similarly, colorimetric assays can be miniaturized for HTS. The development of stable reagents and the distinct color change facilitate automated reading and analysis. HTS based on these principles has been instrumental in fields like toxicology and dietary biomarker validation, for example, in the quantitative screening of proline betaine (B1666868) in foods and biological samples using advanced techniques like HILIC-MS/MS. researchgate.netnih.gov

Principles of Beta-Naphthylamine Release Detection

Application in Qualitative Biochemical Tests

Z-L-proline β-naphthylamide and similar substrates are widely used in qualitative tests to quickly identify the presence of specific enzymatic activities in complex biological samples. These tests are valuable tools in clinical diagnostics and microbiology.

The substrate is highly effective for detecting and identifying specific enzymes in various biological contexts. Its hydrolysis provides a clear indication of the presence of enzymes like L-proline aminopeptidase. thermofisher.com

Microbial Identification: A prominent application is in the rapid identification of microorganisms. For example, the PRO Kit utilizes L-proline-β-naphthylamide to detect L-proline aminopeptidase activity, which is a key biochemical marker for identifying the yeast Candida albicans and the bacterium Clostridium difficile. thermofisher.com The test is reported to be 99% positive for C. difficile from anaerobic cultures. thermofisher.com The hydrolysis of the substrate releases β-naphthylamine, which reacts with a cinnamaldehyde (B126680) reagent to produce a red color, confirming a positive result. thermofisher.com This enzymatic test is also useful in differentiating various gram-positive and gram-negative bacilli. thermofisher.com

Clinical Diagnostics: In clinical chemistry, proline-based naphthylamide substrates are used to determine the activity of proline arylamidase in human serum samples. vwr.com

Bacterial Differentiation: Fluorogenic substrates, including those based on naphthylamide, are used to differentiate clinically important bacteria such as Corynebacterium spp. and Listeria spp. asm.org The L-pyrrolidonyl-beta-naphthylamide (PYR) test is a standard method used in conjunction with other tests to presumptively identify streptococcal species. science.gov

| Biological Sample | Target Enzyme | Application | Reference |

| Microbial Cells (C. difficile, C. albicans) | L-Proline Aminopeptidase | Rapid identification in clinical microbiology. thermofisher.com | thermofisher.com |

| Human Serum | Proline Arylamidase | Determination of enzyme activity for diagnostic purposes. vwr.com | vwr.com |

| Microbial Cells (Corynebacterium spp., Listeria spp.) | Various Peptidases | Differentiation of clinically relevant bacterial species. asm.org | asm.org |

| Microbial Cells (Streptococci) | Pyrrolidonyl Aminopeptidase | Presumptive identification of streptococcal groups. science.gov | science.gov |

Differential enzymatic profiling involves using a panel of different substrates to generate a unique "fingerprint" of an organism's or tissue's enzymatic capabilities. Z-L-proline β-naphthylamide can be a key component of such panels.

By combining the results from multiple fluorogenic or chromogenic substrates, researchers can achieve a high degree of separation and differentiation between closely related species or cell types. asm.org For instance, a panel of 16 different fluorogenic substrates was shown to have high separation values at the genus level for coryneform bacteria and related organisms. asm.org This approach improves the accuracy of identification when used alongside other biochemical tests. asm.org

Similarly, in the identification of streptococci, the L-pyrrolidonyl-beta-naphthylamide test is not used in isolation but as part of a scheme that includes the CAMP and bile-esculin tests. science.gov This combination of tests allows for the correct presumptive identification of the vast majority of group A, group B, and other streptococcal strains. science.gov The unique pattern of positive and negative results across the test panel provides a robust method for differentiation.

Structural Biology and Molecular Recognition

Enzyme-Substrate Binding Interactions

The binding of Z-L-proline beta-naphthylamide is a highly selective event, dictated by the unique three-dimensional architecture of the enzyme's active site. Enzymes that hydrolyze this substrate, such as prolidase and certain esterases, possess distinct structural features that facilitate this specific recognition.

The active sites of enzymes that process substrates with C-terminal proline residues, like this compound, are uniquely adapted for this task. These enzymes often belong to the class of post-proline cleaving enzymes (PPCEs) or metalloproteinases. nih.govsemanticscholar.org

Prolidase: Human prolidase is a cytosolic, manganese-dependent metalloproteinase that exists as a homodimer. plos.org Its catalytic domain features a "pita-bread" fold containing a dinuclear Mn(II) center, which is essential for its enzymatic activity. nih.govnih.gov The active site architecture involves several key amino acid residues:

Metal Coordination: The two manganese ions are stabilized by interactions with Asp276, Asp287, Glu412, and Glu452. nih.gov

Substrate Binding: The substrate is held in place by a network of hydrogen bonds. His255 binds to the carboxylate group of the proline residue, while His377 helps to stabilize the transition state of the reaction. nih.gov

Post-Proline Cleaving Enzymes (PPCEs): Many PPCEs, such as prolyl oligopeptidase (POP), are composed of two primary domains: a substrate-limiting β-propeller domain and a catalytic α/β hydrolase domain. nih.govsemanticscholar.org This two-domain structure creates a specific environment for substrate binding and catalysis. Pig Liver Esterase (PLE), specifically its γ subunit, has been shown to have a high preference for proline-β-naphthylamide. acs.orgresearchgate.net The active site of PLE contains a classic catalytic triad (B1167595) of Ser203, His448, and Asp97, which is characteristic of many hydrolases. acs.orgresearchgate.net The region around the active site serine features a typical consensus sequence motif (Gly-Glu-Ser-Ala-Gly). researchgate.net

| Feature | Prolidase | Pig Liver Esterase (γ subunit) |

|---|---|---|

| Enzyme Class | Metalloproteinase (Pita-bread fold) | Hydrolase (Serine-type esterase) |

| Catalytic Center | Dinuclear Mn(II) ions | Ser-His-Asp Catalytic Triad (Ser203, His448, Asp97) acs.orgresearchgate.net |

| Key Binding Residues | His255, His377, Arg398 nih.gov | Specificity pocket accommodates the proline and naphthylamide groups. |

| Overall Structure | Homodimer with distinct N-terminal and C-terminal catalytic domains. nih.gov | Trimer composed of three subunits. researchgate.net |

The proline residue is unique among the 20 proteinogenic amino acids because its side chain is a cyclic structure that loops back to bond with its own backbone nitrogen atom. This creates a rigid pyrrolidine (B122466) ring, which significantly restricts the conformational freedom of the polypeptide chain. mdpi.comnih.gov This structural rigidity is a primary element of molecular recognition for enzymes that cleave proline-containing substrates.

The constrained nature of the proline ring makes it an ideal scaffold for directing chemical groups into specific clefts within an enzyme's binding site. mdpi.com Enzymes like prolidase have evolved specificity pockets that are precisely shaped to accommodate the unique bend and conformational constraints imposed by the proline moiety. nih.gov The lack of a hydrogen on the peptide nitrogen, which is instead part of the ring, also means that enzymes must be specifically adapted to cleave this type of imide bond. nih.gov Furthermore, the cis-trans isomerization of the peptide bond preceding a proline residue can act as a regulatory switch, influencing the folding and function of many proteins. nih.gov

Investigation of Active Site Architecture and Specificity Pockets

Conformational Changes Upon Binding and Catalysis

The interaction between this compound and its target enzymes is not a simple lock-and-key mechanism but a dynamic process involving significant conformational changes in the enzyme.

In many post-proline cleaving enzymes (PPCEs), the β-propeller domain is thought to function as a gate or filter, controlling substrate access to the catalytic α/β hydrolase domain. nih.govsemanticscholar.org One theory suggests that the initial binding of the substrate to the β-propeller domain induces a conformational shift. encyclopedia.pub This movement effectively opens a channel, exposing the active site and allowing the substrate to enter for catalysis. encyclopedia.pub

The cis/trans isomerization of the proline peptide bond itself can serve as a molecular switch that triggers these large-scale conformational changes. nih.gov The transition between the cis and trans states can be a slow process and is often a rate-limiting step in protein folding. nih.gov When the this compound substrate binds, it may stabilize a particular conformation of the enzyme, initiating the catalytic cycle. This induced-fit mechanism ensures high specificity and catalytic efficiency.

Implications for Rational Enzyme Engineering

A detailed understanding of the structural biology and molecular recognition of enzymes that act on this compound has significant implications for rational enzyme engineering. By identifying the key residues involved in substrate binding, transition state stabilization, and conformational changes, scientists can modify these enzymes for a variety of biotechnological and therapeutic applications. nih.govsemanticscholar.org

Protein engineering via site-directed mutagenesis can be used to improve enzyme characteristics such as:

Thermostability: Modifying residues to create stronger intramolecular interactions can result in enzymes that are more resistant to heat. nih.govsemanticscholar.org

Catalytic Efficiency: Altering amino acids within the active site can enhance the rate of substrate turnover (kcat) or improve substrate binding affinity (Km). plos.org

Substrate Specificity: The specificity of an enzyme can be broadened or narrowed by redesigning the binding pocket to accommodate different substrates. nih.govsemanticscholar.org

Studies on pathological mutants of human prolidase demonstrate the critical importance of correct protein folding and stability for enzyme function. plos.org Mutations can lead to misfolding, instability, and subsequent degradation, resulting in a loss of activity. plos.org This knowledge is invaluable for designing strategies to rescue the function of deficient enzymes, for instance, by using chemical chaperones or inducing the expression of heat shock proteins to assist in proper folding. plos.org Therefore, insights gained from studying the interaction of enzymes with substrates like this compound provide a direct roadmap for the development of novel biocatalysts and therapeutic strategies. scispace.com

Broader Research Applications and Theoretical Frameworks

Z-L-Proline Beta-Naphthylamide as a Biochemical Probe in Proteomics Research

In the expansive field of proteomics, which involves the large-scale study of proteins, this compound is recognized as a useful biochemical for research. scbt.comcalpaclab.com Its primary role is as a substrate for testing enzyme activity. The compound is particularly useful for identifying and characterizing enzymes that exhibit specificity for proline residues at the cleavage site. When an enzyme cleaves the amide bond in this compound, it releases beta-naphthylamine, a fluorescent molecule. The intensity of the fluorescence is directly proportional to the rate of the enzymatic reaction, allowing for sensitive and quantitative measurement of enzyme activity.

This characteristic is leveraged in various research contexts. For instance, it can be used to screen for the presence of specific proteases in complex biological samples, to purify these enzymes, or to study their kinetic properties. The use of such synthetic substrates facilitates the investigation of enzyme function under controlled laboratory conditions, providing insights that are crucial for understanding their physiological roles.

Contributions to Understanding Proteolytic Systems

Proteolytic systems, which encompass a vast array of enzymes called proteases, are fundamental to virtually all biological processes. These enzymes are responsible for the breakdown of proteins, a process that is tightly regulated and essential for cell signaling, protein turnover, and tissue remodeling. Dysregulation of proteolytic activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

This compound and similar chromogenic substrates have been instrumental in dissecting the complexity of these systems. For example, research on dipeptidyl peptidase II (DPPII), an enzyme involved in the breakdown of dipeptides, has utilized such substrates to determine its kinetic parameters and substrate specificity. researchgate.net Studies have shown that human DPPII efficiently hydrolyzes synthetic substrates containing a proline residue at the P1 position, providing valuable information about its catalytic mechanism. researchgate.net

Furthermore, the use of these substrates has helped to differentiate the activity of various proteases within a biological sample. By comparing the hydrolysis rates of different synthetic substrates, researchers can create a "fingerprint" of the proteolytic activity present, which can be used to identify changes associated with disease or to monitor the effects of potential therapeutic inhibitors. For instance, in studies of renal injury in animal models, increased urinary activity of aminopeptidases, as measured by the hydrolysis of substrates like alanyl-2-naphthylamide, has been identified as an early biomarker of kidney damage. frontiersin.org

Table 1: Research Applications of Proline-Based Naphthylamide Substrates

| Research Area | Specific Application | Finding | Reference |

| Enzyme Kinetics | Determination of kinetic parameters (kcat/Km) for human dipeptidyl peptidase II (DPPII). | DPPII shows high efficiency towards substrates with proline at the P1 position. | researchgate.net |

| Biomarker Discovery | Measurement of aminopeptidase (B13392206) activity in urine as a marker for renal injury. | Increased urinary aminopeptidase activity correlates with early signs of kidney damage in obese rats. | frontiersin.org |

| Protease Profiling | Characterization of proteolytic activity in complex biological samples. | Different proteases exhibit distinct patterns of substrate hydrolysis, allowing for their identification and differentiation. | researchgate.net |

Theoretical Models of Enzyme-Substrate Dynamics

The data generated from experiments using this compound and related compounds also contribute to the development and refinement of theoretical models of enzyme-substrate interactions. These models aim to provide a detailed, atomistic understanding of how an enzyme binds to its substrate and catalyzes a chemical reaction.

Classical molecular dynamics simulations and electronic structure modeling are powerful computational tools used to investigate these processes. nih.gov By combining experimental data on enzyme kinetics with computational approaches, researchers can build and validate models that describe the dynamic changes that occur within an enzyme's active site during catalysis.

For example, studies on the enzyme trans-4-hydroxy-l-proline dehydratase (HypD) have used computational methods to investigate the role of the substrate's protonation state and the protein's dynamics in the catalytic mechanism. nih.gov While not directly using this compound, this type of research exemplifies how detailed kinetic data, often obtained with synthetic substrates, can inform and guide computational studies. The insights gained from these models, such as the identification of key amino acid residues involved in substrate binding or the role of water molecules in the active site, are crucial for understanding the fundamental principles of enzyme catalysis. nih.gov This knowledge can, in turn, guide the design of new enzyme inhibitors with therapeutic potential.

Future Directions and Emerging Research Avenues

Development of Novel Proline Naphthylamide-Based Probes

The core structure of Z-L-proline β-naphthylamide offers a versatile scaffold for chemical modification to create next-generation molecular probes. The principle relies on linking an amino acid or peptide sequence, recognized by a specific peptidase, to a signaling molecule like β-naphthylamine. biosynth.comtandfonline.com Enzymatic cleavage of the amide bond liberates the signaling portion, leading to a detectable change in color (chromogenic) or fluorescence (fluorogenic). biosynth.com

Future research is aimed at synthesizing a new portfolio of proline naphthylamide-based probes with superior and diverse functionalities. The development of synthetic substrates that generate signals at different wavelengths is a key objective, as this allows for the simultaneous detection of multiple enzymatic activities in a single sample. biosynth.com The creation of probes with far-red or near-infrared fluorescence is particularly desirable for in-vivo imaging, as these wavelengths minimize background interference from biological tissues.

Moreover, there is a growing interest in developing dual-capability or "hybrid" probes that are both chromogenic and fluorogenic. capes.gov.br Such probes would allow for initial colorimetric screening, followed by more sensitive and quantitative analysis using fluorescence detection. The sensitivity of fluorogenic substrates can be 10 to 100 times higher than their chromogenic counterparts, offering a significant advantage for detecting low-abundance enzymes. biosynth.com Drawing inspiration from research on naphthalimide-based fluorescent probes, which have been successfully designed to detect specific ions and track organelles like lysosomes, future proline-based probes could be engineered with similar targeting capabilities. nih.govrsc.orgrsc.org By incorporating specific targeting moieties, these probes could be directed to particular subcellular locations, enabling the study of peptidase activity within specific organelles.

| Probe Characteristic | Development Goal | Potential Application |

| Signal Type | Develop probes that are fluorogenic, offering 10-100x higher sensitivity than traditional chromogenic substrates. biosynth.com | Detection of low-level enzyme activity in biological samples. |

| Wavelength | Synthesize probes with emissions in the far-red and near-infrared (NIR) spectrum. | Deep-tissue and whole-organism imaging with reduced autofluorescence. |

| Hybrid Functionality | Create dual chromogenic and fluorogenic substrates. capes.gov.br | Versatile assays allowing for both rapid visual screening and sensitive quantification. |

| Targeting | Incorporate moieties for specific subcellular localization (e.g., lysosome-targeting groups). nih.govrsc.org | Mapping the precise location of proline peptidase activity within living cells. |

| Specificity | Modify the peptide sequence to achieve higher selectivity for individual peptidase subtypes. tandfonline.com | Differentiating between the activities of closely related enzymes in a complex mixture. |

Integration with Advanced Analytical Techniques

The full potential of existing and novel proline naphthylamide-based probes can be realized by integrating them with advanced analytical methodologies. While traditional measurements rely on spectrophotometry, modern techniques offer unprecedented resolution and throughput. tandfonline.com

High-throughput screening (HTS) platforms can utilize these substrates to rapidly screen large libraries of chemical compounds for potential enzyme inhibitors or activators. The development of robust chromogenic or fluorogenic assays is central to the success of these large-scale screening campaigns.

In the realm of cell biology, flow cytometry represents a powerful application. Cells treated with a fluorogenic proline naphthylamide-based substrate can be analyzed and sorted based on their level of specific peptidase activity. This allows for the isolation of cell subpopulations with distinct enzymatic profiles for further study.

Advanced microscopy and cellular imaging are also key areas for integration. Probes with high photostability and brightness are ideal for techniques like confocal and super-resolution microscopy, enabling researchers to visualize the precise subcellular localization of enzyme activity in real-time. Furthermore, there is potential to combine the use of these enzymatic probes with other analytical methods, such as mass spectrometry. For instance, a workflow could involve using a chromogenic medium for initial isolation and identification of microorganisms, followed by more detailed characterization using techniques like MALDI-TOF MS. nih.gov

| Advanced Technique | Integration with Proline Naphthylamide Probes | Research Outcome |

| High-Throughput Screening (HTS) | Use of chromogenic or fluorogenic substrates in automated multi-well plate assays. biosynth.com | Rapid discovery of novel enzyme inhibitors or activators from large compound libraries. |

| Flow Cytometry | Staining of live cell populations with a fluorogenic substrate to measure intracellular peptidase activity. | Sorting and characterization of cells based on their enzymatic state; analysis of heterogeneous populations. |

| Confocal/Super-Resolution Microscopy | Real-time imaging of living cells using highly photostable, targeted fluorescent probes. | High-resolution spatial and temporal mapping of peptidase activity within subcellular compartments. |

| MALDI-TOF Mass Spectrometry | Complementary use with chromogenic media for microbial identification. nih.gov | Improved accuracy and speed in identifying pathogenic species based on enzymatic and molecular fingerprints. |

| In Vivo Imaging | Application of near-infrared (NIR) fluorogenic probes in animal models. | Non-invasive monitoring of disease-related peptidase activity in a physiological context. |

Exploration of Uncharacterized Proline-Specific Peptidases

Proline-specific peptidases (PSPs) are a unique group of enzymes critical for processing peptides and proteins containing the structurally distinct amino acid proline. nih.govnih.gov These enzymes are involved in a wide array of physiological processes, from the maturation of peptide hormones and neuropeptides to intracellular signaling and protein degradation. nih.govmdpi.com Despite their importance, a significant portion of the human "peptidase degradome" remains underexplored, and many PSPs have yet to be fully characterized. nih.gov

A major future direction is the use of substrates like Z-L-proline β-naphthylamide and its next-generation derivatives to discover and characterize these unknown enzymes. The unique cyclic structure of proline makes peptide bonds involving this residue resistant to cleavage by most common peptidases, necessitating the action of these specialized enzymes. nih.govmdpi.commdpi.com

Research has revealed a surprising diversity of PSPs across different life forms, including fungi and insects, where they play roles in processing toxins, pheromones, and digesting proline-rich food sources like gluten. mdpi.commdpi.com For example, bioinformatic analysis of the Tenebrio molitor (mealworm) gut identified a complex set of digestive PSPs capable of efficiently breaking down gliadins, the proline-rich proteins implicated in celiac disease. mdpi.com Similarly, studies in fungi have identified secreted PSPs that are active under alkaline conditions, making them candidates for biotechnological applications. mdpi.com

The exploration of these uncharacterized enzymes in humans and other organisms is crucial. Identifying the natural substrates of these peptidases will help elucidate their true biological functions and their roles in health and disease. nih.gov A comparative analysis of PSPs can guide the development of specific inhibitors to counteract pathologies associated with aberrant peptidase activity, such as in various cancers. nih.gov Substrates like Z-L-proline β-naphthylamide serve as essential tools in this endeavor, enabling the initial detection of prolytic activity and paving the way for more in-depth biochemical and structural characterization. pnas.org

| Proline-Specific Peptidase (PSP) Family | Known/Potential Functions | Research Gap / Future Direction |

| Dipeptidyl Peptidase 4 (DPP4) | Glucose metabolism, immune regulation, neuropeptide processing. mdpi.commdpi.com | Characterizing insect-derived DPP4 for potential therapeutic use in gluten hydrolysis. mdpi.com |

| Prolyl Oligopeptidase (POP) | Neuropeptide and peptide hormone degradation in the central nervous system. mdpi.com | Elucidating its role in neurodegenerative diseases and developing specific inhibitors. |

| Prolyl Aminopeptidases (PAPs) | Release of N-terminal proline from peptides; protein maturation. nih.govpnas.org | Identification of natural substrates to understand their specific biological pathways. nih.gov |

| Prolidases (Xaa-Pro dipeptidases) | Cleavage of Xaa-Pro dipeptides; final step in collagen degradation. pnas.org | Understanding its role in matrix remodeling and fibrosis. |

| Fungal Secreted PSPs | Processing of toxins and pheromones; potential for biotechnology. mdpi.com | Screening for novel enzymes with high stability for industrial applications (e.g., food processing). mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Z-L-proline beta-naphthylamide in academic research?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with purification via reverse-phase HPLC. Characterization requires mass spectrometry (MS) for molecular weight confirmation and NMR for structural validation. Purity assessment (>95%) is critical and should be verified using analytical HPLC with UV detection at 280 nm (for naphthylamide absorbance) . For reproducibility, experimental sections must detail reaction conditions, purification steps, and characterization data, adhering to guidelines for documenting synthetic protocols .

Q. How can researchers quantify this compound in enzymatic assays?

- Methodological Answer : Quantification often relies on spectrophotometric methods. The β-naphthylamide moiety releases free β-naphthylamine upon enzymatic cleavage, which is detected at 520 nm after diazotization with Fast Garnet GBC. Calibration curves using known concentrations of β-naphthylamine are essential for accurate measurement . For low-concentration samples, Bradford or Lowry assays (referencing total protein in enzyme preparations) may supplement quantification .

Q. What are the best practices for ensuring batch-to-batch consistency in synthesized this compound?

- Methodological Answer : Batch consistency requires stringent quality control (QC), including HPLC purity checks, MS verification, and solubility testing. For sensitive assays (e.g., enzyme kinetics), request additional QC metrics like peptide content analysis and TFA removal (<1% residual) to minimize variability . Storage at -20°C in anhydrous DMSO and avoidance of freeze-thaw cycles enhance stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity data when using this compound as a substrate?

- Methodological Answer : Contradictions may arise from impurities, solvent effects, or enzyme instability.

- Step 1 : Replicate experiments using freshly prepared substrate and enzyme aliquots to rule out degradation .

- Step 2 : Validate substrate purity via HPLC-MS and confirm enzyme activity with a positive control (e.g., a known Cathepsin substrate) .

- Step 3 : Adjust buffer composition (e.g., pH, ionic strength) to match physiological conditions, as naphthylamide solubility and enzyme kinetics are buffer-sensitive .

Q. What experimental designs are optimal for studying this compound in lysosomal enzyme activation pathways?

- Methodological Answer :

- Design : Use cell-based assays with lysosomal inhibitors (e.g., E-64) to isolate specific protease activity. Include negative controls (substrate-only and enzyme-only) .

- Data Collection : Monitor fluorescence or absorbance kinetics over time. For high-throughput studies, microplate readers with temperature control are recommended .

- Analysis : Fit data to Michaelis-Menten models using nonlinear regression tools (e.g., GraphPad Prism) to calculate and . Compare results to structurally similar substrates (e.g., Gly-Phe β-naphthylamide) to infer enzyme specificity .

Q. How does the stability of this compound vary under different storage and assay conditions?

- Methodological Answer :

- Storage : Long-term stability (-20°C, dry) is preferable, but short-term storage in DMSO at 4°C may suffice for daily use. Avoid repeated thawing by aliquoting .

- Assay Conditions : Substrate stability in aqueous buffers (e.g., PBS) should be tested via pre-incubation experiments. Degradation >10% within 1 hour necessitates buffer optimization (e.g., adding reducing agents or protease inhibitors) .

Q. What strategies mitigate interference from β-naphthylamide derivatives in complex biological matrices?

- Methodological Answer :

- Chromatographic Separation : Use HPLC or LC-MS to distinguish this compound from endogenous naphthylamide-containing compounds .

- Selective Quenching : Add inhibitors specific to non-target proteases (e.g., PMSF for serine proteases) to reduce background noise .

- Validation : Spike-and-recovery experiments in the matrix (e.g., cell lysate) confirm assay specificity and recovery rates .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.